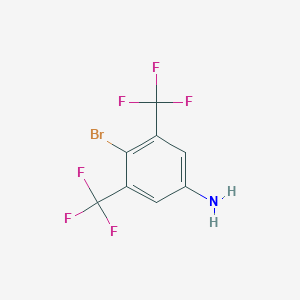

4-Bromo-3,5-bis(trifluoromethyl)aniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVAVUAHKPGYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426941 | |

| Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268733-18-2 | |

| Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 268733-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-bis(trifluoromethyl)aniline (CAS: 268733-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-3,5-bis(trifluoromethyl)aniline is a key synthetic intermediate that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a bromine atom and two electron-withdrawing trifluoromethyl groups on an aniline scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups imparts distinct physicochemical properties that are highly desirable in the design of novel therapeutics, particularly in the realm of kinase inhibitors and antimicrobial agents.

The trifluoromethyl groups enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering valuable insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a synthetic intermediate is paramount for its safe handling and effective use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 268733-18-2 | [1] |

| Molecular Formula | C₈H₄BrF₆N | [1] |

| Molecular Weight | 308.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 78-80 °C | |

| Boiling Point | 210.7 °C at 760 mmHg | |

| Density | 1.76 g/cm³ |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3,5-bis(trifluoromethyl)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to the presence of two bulky trifluoromethyl groups at the meta positions, the para position is sterically favored for substitution.

Sources

A Technical Guide to 4-Bromo-3,5-bis(trifluoromethyl)aniline (CAS: 268733-18-2): Properties, Synthesis, and Applications

Executive Summary: This technical guide provides an in-depth analysis of 4-Bromo-3,5-bis(trifluoromethyl)aniline, a critical fluorinated building block in modern organic synthesis and drug discovery. We will explore its fundamental chemical and physical properties, detail a validated synthetic protocol, and discuss its strategic applications, particularly in the development of novel therapeutics and advanced materials. The unique electronic and steric properties conferred by the trifluoromethyl groups make this compound an invaluable intermediate for researchers and drug development professionals aiming to enhance molecular stability, lipophilicity, and target-binding affinity.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative characterized by a bromine atom positioned para to the amino group and two trifluoromethyl (-CF3) groups in the meta positions. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Molecular Structure and Key Identifiers

The structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 268733-18-2 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₆N | [1][2][3] |

| Molecular Weight | 308.02 g/mol | [1][3] |

| Monoisotopic Mass | 306.94313 Da | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N | [1] |

| InChIKey | ZMVAVUAHKPGYTF-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical and chemical properties of a compound are crucial for predicting its behavior in reactions and biological systems. The two trifluoromethyl groups significantly influence the electron density of the aromatic ring and the basicity of the aniline nitrogen.

| Property | Value | Rationale & Significance | Source(s) |

| Appearance | White to off-white crystalline solid | Typical for purified small organic molecules. Color may vary based on purity. | |

| pKa (Predicted) | 1.44 ± 0.10 | The strong electron-withdrawing nature of the two -CF3 groups and the bromine atom significantly reduces the basicity of the amino group, making it a very weak base.[2] | [2] |

| XLogP3-AA (Lipophilicity) | 3.7 | The high value indicates significant lipophilicity, a property often sought in drug candidates to enhance membrane permeability. This is largely driven by the fluorinated groups.[1] | [1] |

| Complexity | 226 | This value reflects the non-trivial nature of the molecule's topology and atom connectivity.[1][2] | [1][2] |

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of its precursor, 3,5-bis(trifluoromethyl)aniline.

Causality of the Synthetic Strategy

The choice of this synthetic route is governed by fundamental principles of electrophilic aromatic substitution:

-

Directing Effects: The amino (-NH₂) group is a powerful activating and ortho, para-directing group. It strongly favors the addition of the electrophile (Br⁺) to the positions ortho and para to it.

-

Steric Hindrance: The two bulky trifluoromethyl groups flanking the ortho positions sterically hinder electrophilic attack at those sites.

-

Regioselectivity: Consequently, the incoming electrophile is overwhelmingly directed to the sterically accessible and electronically activated para position, resulting in high regioselectivity and yield of the desired 4-bromo product.

The workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the selective bromination of activated aromatic rings.[4]

Protocol 1: Synthesis via Direct Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent, e.g., 2.0 g, 8.7 mmol) in N,N-Dimethylformamide (DMF) (e.g., 6 mL).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents, e.g., 1.7 g, 9.6 mmol) portion-wise. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for one hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

The strategic placement of trifluoromethyl groups and the bromine atom makes this molecule a highly valuable building block.

The Strategic Importance of Trifluoromethyl Groups

The -CF₃ group is a "super-methyl" group in medicinal chemistry. Its incorporation into drug candidates is a well-established strategy to enhance pharmacological profiles.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6][7]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.[7]

Versatility in Chemical Synthesis

This compound offers three distinct points for chemical modification, making it a versatile scaffold for building molecular complexity.

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-bis(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of 4-bromo-3,5-bis(trifluoromethyl)aniline, a key intermediate in the fields of pharmaceutical development, agrochemicals, and materials science. The strategic placement of two trifluoromethyl groups and a bromine atom on the aniline scaffold imparts unique electronic and lipophilic properties, making it a valuable building block for synthesizing complex, high-performance molecules. This document delves into its physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights for researchers and development professionals.

Molecular Identity and Structural Characteristics

This compound is an aromatic amine characterized by a bromine atom at the 4-position and two trifluoromethyl groups at the 3 and 5-positions of the aniline ring.

-

IUPAC Name: this compound[1]

-

CAS Number: 268733-18-2[1]

-

Molecular Weight: 308.02 g/mol [1]

-

InChIKey: ZMVAVUAHKPGYTF-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N[1]

Caption: Structure of this compound.

Physicochemical Properties

The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the two trifluoromethyl groups and the halogen atom, which significantly influences its acidity, lipophilicity, and reactivity.

| Property | Value | Source(s) |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 211 °C | [3][4] |

| Density | 1.760 g/cm³ | [3][4] |

| pKa | 1.44 ± 0.10 (Predicted) | [4][5] |

| Flash Point | 81 °C | [3][4] |

| Vapor Pressure | 0.19 mmHg at 25°C | [3][5] |

| XLogP3 | 3.7 | [1] |

Expert Insights: The two trifluoromethyl groups are strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen, resulting in a very low predicted pKa of 1.44.[4][5] This reduced basicity is a critical consideration in reaction planning, particularly for N-alkylation or acylation reactions, which may require stronger bases or more forcing conditions. The high XLogP3 value indicates significant lipophilicity, a property often exploited in drug design to enhance membrane permeability.[1][6]

Synthesis and Reactivity

Synthesis Pathway

The most direct and common synthesis of this compound involves the electrophilic aromatic substitution of 3,5-bis(trifluoromethyl)aniline. The amino group is an ortho-, para-director; however, the significant steric hindrance from the two bulky trifluoromethyl groups at the meta positions directs the incoming electrophile (bromine) almost exclusively to the para position.

A standard laboratory procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Sources

- 1. This compound | C8H4BrF6N | CID 7018041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. echemi.com [echemi.com]

- 4. 268733-18-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of 4-Bromo-3,5-bis(trifluoromethyl)aniline: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-Bromo-3,5-bis(trifluoromethyl)aniline, a critical building block in contemporary pharmaceutical and agrochemical research. In light of the limited publicly available quantitative solubility data for this compound, this document synthesizes foundational physicochemical principles with predictive analysis and presents a robust, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, process chemists, and formulation scientists with the knowledge to effectively handle and deploy this versatile chemical intermediate in their development workflows, ensuring both scientific integrity and operational efficiency.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a bromine atom and two highly electronegative trifluoromethyl (CF3) groups on the aniline ring, imparts distinct electronic and lipophilic properties. These features make it an invaluable synthon for creating complex molecules with tailored biological activities. The trifluoromethyl groups, in particular, are known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful application. Solubility data governs critical process parameters in:

-

Synthetic Chemistry: Optimizing reaction conditions, including solvent selection, concentration, and work-up procedures.

-

Purification and Crystallization: Developing efficient protocols for isolating the compound in high purity.

-

Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.

-

In Vitro and In Vivo Screening: Ensuring accurate and reproducible results in biological assays.

This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound (Molar Mass: 308.02 g/mol ) is a solid at room temperature. Its structure presents a fascinating dichotomy of polar and non-polar characteristics.

-

Polar Moiety: The primary amine (-NH2) group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic and aprotic solvents.

-

Non-Polar Moiety: The brominated and trifluoromethylated phenyl ring is large and hydrophobic, indicating a strong affinity for non-polar and weakly polar organic solvents.

The presence of the bulky and electron-withdrawing trifluoromethyl groups can sterically hinder the hydrogen bonding capabilities of the amine group, potentially limiting its solubility in highly polar, protic solvents like water. Conversely, the overall lipophilicity of the molecule suggests good solubility in a variety of organic solvents. Amines, as a class of compounds, are generally soluble in organic solvents such as diethyl ether and dichloromethane[1].

Table 1: Predicted and Known Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale/Citation |

| Water | Polar Protic | Very Low | The hydrophobic character of the substituted phenyl ring is expected to dominate over the polarity of the amine group. A related compound, 4-bromo-3-(trifluoromethyl)aniline, has a reported water solubility of 0.823 g/L.[2] |

| Methanol | Polar Protic | Soluble | The alcohol can engage in hydrogen bonding with the amine group, and its alkyl chain can interact with the aromatic ring.[2] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. Halogenated anilines have shown good solubility in ethanol.[3] |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amine group. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for organic compounds, its moderate polarity is well-suited to dissolve molecules with both polar and non-polar features.[1][2] |

| Diethyl Ether | Weakly Polar | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a non-polar environment.[1][2] |

| Toluene | Non-Polar | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl ring of the analyte. |

| Hexanes | Non-Polar | Sparingly Soluble to Insoluble | The high non-polarity of hexanes may not be sufficient to overcome the crystal lattice energy of the solid compound, despite the hydrophobic nature of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Gravimetric Method

To address the gap in quantitative data, the isothermal shake-flask method followed by gravimetric analysis is presented. This is a gold-standard, reliable, and straightforward technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residual solid.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of pre-weighed glass vials. The excess is critical to ensure that equilibrium is reached with undissolved solid present. A general rule of thumb is to add at least twice the estimated amount that will dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 or 10.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to remove any undissolved micro-particles.

-

Gravimetric Analysis:

-

Dispense a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature. For high-boiling point solvents like DMSO or DMF, a vacuum oven at elevated temperature may be necessary.

-

Once the solvent is completely removed, place the dish in a vacuum desiccator until it reaches a constant weight.

-

Weigh the dish containing the dried solute.

-

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot taken in L)

Self-Validating System and Causality

-

Why an excess of solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. A thermostatic system ensures the data is accurate for the specified temperature.

-

Why 24-72 hours of equilibration? This duration is typically sufficient for most organic compounds to reach equilibrium solubility. Shorter times may lead to an underestimation of solubility.

-

Why filtration? To ensure that only the dissolved solute is being quantified, preventing artificially high results from suspended solid particles.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Conclusion and Future Work

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents remains to be established, this guide provides a strong predictive framework based on its physicochemical properties and established principles of chemical solubility. The detailed gravimetric protocol offered herein provides a reliable and robust method for researchers to generate high-quality, quantitative solubility data tailored to their specific applications.

It is recommended that solubility be determined across a range of solvents and at multiple temperatures (e.g., ambient and physiological) to build a comprehensive solubility profile. This empirical data will be invaluable for optimizing synthetic routes, enabling rational formulation design, and ensuring the accuracy of subsequent biological evaluations.

References

- This compound | C8H4BrF6N | CID 7018041. PubChem.

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Test for Amino Groups. BYJU'S.

- Amines - Lab Demonstration / solubility / basic character class 12 CBSE. YouTube.

- This compound. Oakwood Chemical.

- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate.

- Exp 3 Identification of amine. SlideShare.

- Solubility of 4-bromo aniline in solvents? : r/chemhelp. Reddit.

- An overview on Common Organic Solvents and their Toxicity Abstract. ResearchGate.

- HALOGENATED SOLVENTS.

- Lesson 11: Halogenation in Aniline | Topic: Amines | Organic Chemistry. YouTube.

Sources

A Comprehensive Technical Guide to 4-Bromo-3,5-bis(trifluoromethyl)aniline: Synthesis, Physicochemical Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-bis(trifluoromethyl)aniline is a key fluorinated building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl groups and the synthetically versatile bromine atom, make it a valuable precursor for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a special focus on its melting and boiling points. Furthermore, this guide details a robust synthetic protocol for its preparation via the electrophilic bromination of 3,5-bis(trifluoromethyl)aniline, outlines purification methodologies, and discusses analytical techniques for its characterization.

Physicochemical Properties

The physical state of this compound is a white solid at ambient temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 210.7 °C at 760 mmHg | [1] |

| Molecular Weight | 308.02 g/mol | [2] |

| Molecular Formula | C₈H₄BrF₆N | [2] |

| CAS Number | 268733-18-2 | [2] |

The relatively high melting point is indicative of a stable crystal lattice structure. The boiling point, while determined at atmospheric pressure, suggests that vacuum distillation could be a viable purification method for larger quantities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of 3,5-bis(trifluoromethyl)aniline. The amino group of the starting material is an activating, ortho-, para-director. Due to the steric hindrance imposed by the two bulky trifluoromethyl groups at the meta positions, the incoming electrophile (bromine) is directed to the para position.

A validated synthetic protocol is detailed below, adapted from established methodologies for the bromination of anilines.[3]

Experimental Protocol

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.

-

Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity product.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[4] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for anilines is a mixture of ethanol and water or hexanes and ethyl acetate.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

If the solution is colored, activated carbon can be added to remove colored impurities.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Column Chromatography

For smaller scales or to separate impurities with similar solubility, column chromatography is a preferred method. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.

Caption: Purification options for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments, and ¹⁹F NMR is crucial for verifying the presence and chemical environment of the trifluoromethyl groups.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group and the C-F stretches of the trifluoromethyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum will also exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion, separated by 2 Daltons (M+ and M+2).[6]

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis via the bromination of 3,5-bis(trifluoromethyl)aniline is a straightforward and efficient process. Proper purification and thorough analytical characterization are essential to ensure the quality of the material for its intended applications in research and development. Adherence to appropriate safety protocols is crucial when handling this and related halogenated anilines.

References

- PMC. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

- Taylor & Francis Online. A Convenient Synthesis of 3,5-bis(Trifluoromethyl)Salicylic Acid. [Link]

- PubChem. This compound. [Link]

- Google Patents.

- Oakwood Chemical. This compound. [Link]

- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... [Link]

- University of Rochester, Department of Chemistry.

- EMU Physics Department.

- PubMed. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

- NIST WebBook. Benzenamine, 4-bromo-. [Link]

- SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 4. physics.emu.edu.tr [physics.emu.edu.tr]

- 5. This compound(268733-18-2) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Investigation of 4-Bromo-3,5-bis(trifluoromethyl)aniline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3,5-bis(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the absence of publicly available experimental spectra, this guide presents a detailed prediction and interpretation of the NMR data based on established substituent effects and coupling constants for structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this important molecule and providing a framework for the analysis of similarly complex substituted aromatic systems.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups and a bromine atom on the aniline scaffold imparts unique electronic properties and provides multiple reactive sites for further chemical modification. These features make it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials.

Accurate structural elucidation is paramount in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the expected chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the principles of substituent additivity, taking into account the known effects of the bromo, amino, and trifluoromethyl groups on the chemical shifts of aromatic systems.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |

| ~4.3 - 4.8 | Broad Singlet | 2H | -NH₂ |

| ~7.2 - 7.5 | Singlet | 2H | Aromatic Protons (H-2, H-6) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ~148 - 152 | Singlet | C1 (-NH₂) |

| ~115 - 118 | Quartet (³JCF) | C2, C6 |

| ~132 - 135 | Quartet (²JCF) | C3, C5 (-CF₃) |

| ~105 - 108 | Singlet | C4 (-Br) |

| ~120 - 125 | Quartet (¹JCF) | -CF₃ |

In-depth Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent. Due to the strong deshielding effect of the two adjacent trifluoromethyl groups and the bromine atom, their signal is expected to appear as a singlet in the downfield region, estimated to be between δ 7.2 and 7.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A broad range of δ 4.3 to 4.8 ppm is predicted.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key insights into the carbon framework and the influence of the fluorine atoms.

-

C1 (Carbon bearing the -NH₂ group): This carbon is expected to resonate in the range of δ 148-152 ppm. The amino group has a shielding effect on the attached carbon.

-

C2 and C6 (Aromatic CH): These two equivalent carbons are adjacent to the electron-withdrawing trifluoromethyl groups. Their chemical shift is predicted to be in the region of δ 115-118 ppm. Due to coupling with the three fluorine atoms of the adjacent CF₃ group, this signal is expected to appear as a quartet (³JCF).

-

C3 and C5 (Carbons bearing the -CF₃ groups): These two equivalent carbons are directly attached to the highly electronegative trifluoromethyl groups, leading to a significant downfield shift to approximately δ 132-135 ppm. The signal will be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF).[3]

-

C4 (Carbon bearing the -Br group): The carbon atom attached to the bromine is expected to be found in the upfield region of the aromatic carbons, around δ 105-108 ppm, due to the "heavy atom" shielding effect of bromine.

-

-CF₃ Carbons: The carbon atoms of the two equivalent trifluoromethyl groups will exhibit a characteristic quartet in the region of δ 120-125 ppm due to the large one-bond coupling constant with the three attached fluorine atoms (¹JCF).[1][3]

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, generalized protocol for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is the first and most critical step for obtaining a high-resolution NMR spectrum.[4][5]

-

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Pasteur pipette and bulb

-

Small vial

-

Filter plug (e.g., glass wool or cotton)

-

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Place a small, tight plug of glass wool or cotton into a Pasteur pipette.

-

Filter the sample solution through the plugged pipette directly into the NMR tube to remove any particulate matter.[6]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely and label it appropriately.

-

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.[7][8][9]

For ¹H NMR Spectroscopy:

-

Pulse Program: zg30

-

Number of Scans (NS): 16-32

-

Relaxation Delay (D1): 1.0 - 2.0 s

-

Acquisition Time (AQ): 3 - 4 s

-

Spectral Width (SW): 16 - 20 ppm

For ¹³C NMR Spectroscopy (Proton-Decoupled):

-

Pulse Program: zgpg30

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 - 1.5 s

-

Spectral Width (SW): 240 - 250 ppm

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Caption: Key steps in NMR data processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the chemical shifts and coupling patterns is grounded in the fundamental principles of NMR spectroscopy and the well-documented influence of its constituent functional groups. The detailed experimental protocols offer a practical framework for researchers to acquire high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for the scientific community, facilitating the accurate structural characterization and further exploration of the chemistry of this important synthetic building block.

References

- Abe, K., & Takeuchi, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- University of Wisconsin-Madison, Department of Chemistry. (2020). Optimized Default 1H Parameters. [Link]

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry. [Link]

- Iowa State University, Chemical Instrumentation Facility. (2013).

- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?[Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. books.rsc.org [books.rsc.org]

A Technical Guide to the Electron-Withdrawing Effects of Bis(trifluoromethyl) Groups on the Aniline Core: Implications for Reactivity and Drug Design

Abstract

The strategic functionalization of aromatic systems is a cornerstone of modern chemical synthesis and drug discovery. Among the vast arsenal of substituents, the trifluoromethyl (-CF3) group stands out for its profound ability to modulate the physicochemical properties of a parent molecule. When two such groups are installed on an aniline core, their powerful and synergistic electron-withdrawing effects induce a drastic perturbation of the molecule's electronic character. This guide provides an in-depth technical analysis of the consequences of bis-trifluoromethylation on the aniline moiety, exploring the quantifiable impacts on basicity and nucleophilicity, the resultant shifts in chemical reactivity, and the strategic application of these principles in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of bis(trifluoromethyl)anilines in molecular design.

Introduction: The Trifluoromethyl Group as an Electronic Modulator

The trifluoromethyl (-CF3) group is a unique functional group in organic chemistry, characterized by the high electronegativity of its three fluorine atoms.[1] This feature makes it one of the most potent electron-withdrawing groups employed in molecular design, acting primarily through a strong negative inductive effect (-I).[2] Unlike a methyl group, its common bioisostere, the -CF3 group drastically alters the electronic landscape of the molecule to which it is attached.[3]

In medicinal chemistry, replacing a methyl or chloro group with a -CF3 group is a common strategy to enhance a drug candidate's profile.[3] The benefits are multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making the -CF3 group highly resistant to metabolic oxidation by enzymes like cytochrome P450.[4]

-

Lipophilicity: The -CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[1]

-

Binding Interactions: The strong dipole moment and electron-withdrawing nature of the group can alter hydrogen bonding capabilities and electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group. The -CF3 group has a Hammett constant (σ_meta) of approximately +0.43 and a (σ_para) of +0.54, confirming its strong electron-withdrawing character.[6][7] When two such groups are present on an aniline ring, as in 3,5-bis(trifluoromethyl)aniline, their effects are compounded, leading to a molecule with exceptionally low electron density on the aromatic system and the nitrogen atom.

The Bis(trifluoromethyl)aniline Core: A Study in Profound Electronic Perturbation

This guide focuses on aniline derivatives bearing two trifluoromethyl groups, with 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) serving as a primary example.[8][9] The meta-positioning of the two -CF3 groups ensures that their powerful inductive effects are additive and strongly influence the amino group. This profound electron withdrawal from the π-system has critical and predictable consequences for the molecule's fundamental chemical properties.

Quantifiable Impacts on Physicochemical Properties

The most direct consequences of the electron-withdrawing nature of the two -CF3 groups are a dramatic reduction in the basicity and nucleophilicity of the amino group.

Basicity (pKa)

Basicity is a thermodynamic measure of a compound's ability to accept a proton. For an aniline, this relates to the availability of the nitrogen's lone pair of electrons to bond with a proton. Strong electron-withdrawing groups pull electron density away from the nitrogen, both through the sigma framework (induction) and the pi system (resonance), making this lone pair less available.

This effect results in a significant decrease in the pKa of the corresponding anilinium ion (ArNH3+). A lower pKa value signifies a stronger acid, meaning its conjugate base (the aniline) is weaker. The presence of two -CF3 groups drastically lowers the pKa compared to unsubstituted aniline, as summarized in the table below.

| Compound | Substituent(s) | pKa (of conjugate acid, ArNH3+) |

| Aniline | H | ~4.60[10] |

| 3-(Trifluoromethyl)aniline | 3-CF3 | 3.49[11] |

| 4-(Trifluoromethyl)aniline | 4-CF3 | ~2.77 |

| 3,5-Bis(trifluoromethyl)aniline | 3,5-(CF3)2 | 2.15 (Predicted)[8][12] |

| Calculated from a reported pKb of 11.23[13] |

As the data clearly shows, each addition of a -CF3 group substantially decreases the basicity of the aniline nitrogen, with the bis-substituted compound being over two orders of magnitude less basic than aniline itself.

Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct concepts. Basicity is a thermodynamic property, while nucleophilicity is a kinetic measure of the rate at which a species attacks an electrophilic center.[14] For anilines, the reduced electron density on the nitrogen atom that causes low basicity also leads to a dramatic decrease in its nucleophilicity.[9] The nitrogen lone pair is simply less available and less driven to attack an electrophile.

This has significant practical implications. Bis(trifluoromethyl)anilines are poor nucleophiles and will react much more slowly, or not at all, in reactions where aniline is a potent reactant (e.g., SN2 reactions, acylation).[11] Kinetic studies of substituted anilines consistently show that electron-withdrawing groups decrease the second-order rate constants in nucleophilic substitution reactions.[9]

The logical flow from electronic structure to these key chemical properties is illustrated in the diagram below.

Caption: Relationship between bis-trifluoromethylation and resulting chemical properties.

Altered Chemical Reactivity: A Double-Edged Sword

The electronic perturbation caused by the bis(trifluoromethyl) groups fundamentally alters the reactivity of both the amino group and the aromatic ring.

-

Reactions at the Amino Group: Due to the severely diminished nucleophilicity, reactions such as acylation, alkylation, and diazotization, which are standard for aniline, become significantly more challenging with bis(trifluoromethyl)aniline.[11] Harsher reaction conditions or highly reactive electrophiles are often required to achieve successful transformation.

-

Reactions on the Aromatic Ring: The two -CF3 groups are strongly deactivating, making the aromatic ring highly electron-deficient. Consequently, classical electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is extremely difficult. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1] This is a key feature exploited in synthesis, where a leaving group on the ring (like a halogen) can be readily displaced by a nucleophile, a reaction that is unfeasible on electron-rich aromatic systems.

Experimental Protocol: pKa Determination by Potentiometric Titration

To provide a practical context, this section details a self-validating protocol for determining the pKa of a weakly basic compound like a substituted aniline. Potentiometric titration is a highly accurate and standard method for this purpose.[4]

Objective: To determine the pKa of a weakly basic aniline derivative in an aqueous or mixed-solvent system.

Materials & Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A, 25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

-

Analyte (e.g., 3,5-bis(trifluoromethyl)aniline) of known purity

-

Solvent: Deionized water (carbonate-free). If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

-

Inert salt (e.g., 0.15 M Potassium Chloride, KCl) to maintain constant ionic strength.[15]

-

Nitrogen gas source for purging.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffers that bracket the expected pH range of the titration.[8]

-

Analyte Solution Preparation:

-

Accurately weigh a sufficient amount of the aniline derivative to prepare a solution of known concentration (e.g., 50 mL of a 10 mM solution).

-

Dissolve the analyte in the chosen solvent (e.g., water or a water/co-solvent mixture). Add the inert salt (KCl) to maintain constant ionic strength.[15]

-

-

Titration Setup:

-

Pipette a known volume (e.g., 20 mL) of the analyte solution into a titration vessel.

-

Place a magnetic stir bar in the vessel and place it on the stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Gently purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases. Maintain a gentle nitrogen blanket over the solution during the titration.[8][15]

-

-

Titration Procedure:

-

Begin stirring at a slow, steady rate.

-

Record the initial pH of the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the total volume of titrant added and the corresponding pH.[15]

-

Continue adding titrant in small increments, especially in the region of rapid pH change (near the equivalence point).

-

Proceed with the titration well past the equivalence point until the pH curve flattens again.

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first or second derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (V_1/2 = V_eq / 2).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (ArNH3+).

-

pH (at V_1/2) = pKa

-

Applications in Research and Drug Development

The unique electronic profile conferred by bis-trifluoromethylation makes these aniline derivatives highly valuable synthetic intermediates.[9]

-

Pharmaceuticals: They serve as core scaffolds for a variety of drug classes.[9] The strong electron-withdrawing nature can be used to "tune" the basicity of a distal nitrogen in a more complex molecule, ensuring it is not protonated at physiological pH (7.4), which can be crucial for crossing the blood-brain barrier. The inherent lipophilicity and metabolic stability are also highly desirable traits. They are instrumental in developing APIs for CNS disorders, oncology, and inflammatory diseases.[9]

-

Agrochemicals: These anilines are precursors to potent herbicides and insecticides. The enhanced metabolic stability translates to longer persistence and efficacy in the field, while the altered electronic properties can lead to novel modes of action.

-

Materials Science: The thermal and chemical stability, along with the unique electronic properties, make them useful in the development of specialty polymers and materials.[8]

Conclusion

The introduction of two trifluoromethyl groups onto an aniline core is not a subtle modification; it is a transformative one. It induces a powerful and predictable shift in the molecule's electronic properties, most notably causing a profound decrease in the basicity and nucleophilicity of the amino group. This electronic perturbation dramatically alters the molecule's reactivity, suppressing traditional amine and electrophilic aromatic reactions while activating the ring for nucleophilic aromatic substitution. For researchers and drug developers, understanding these effects is paramount. It allows for the rational design of molecules with tailored pKa, enhanced metabolic stability, and controlled reactivity, making bis(trifluoromethyl)anilines indispensable tools in the pursuit of novel therapeutics and advanced materials.

References

- The Chemical Properties and Synthesis Applications of 2,5-Bis(trifluoromethyl)aniline. Vertex AI Search.

- Trifluoromethyl group - Wikipedia. Wikipedia.

- Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem. LookChem.

- 3,5-Bis(trifluoromethyl)aniline in Pharmaceutical Synthesis: A Strategic Intermediate. Vertex AI Search.

- Trifluoromethyl group - Grokipedia. Grokipedia.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. National Institutes of Health.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- The Impact of the Trifluoromethyl Group on Molecular Properties. NINGBO INNO PHARMCHEM CO.,LTD..

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. MDPI.

- Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate.

- Nucleophilicities of Primary and Secondary Amines in Water. American Chemical Society.

- The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline. Vertex AI Search.

- Development of Methods for the Determination of pKa Values - PMC - NIH. National Institutes of Health.

- Hammett equation - Wikipedia. Wikipedia.

- Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Search for Evidence of Catalysis by Bases. Journal of the American Chemical Society.

- Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). JE Leffler and E. Grunwald.

- 3-(Trifluoromethyl)Aniline - ChemBK. ChemBK.

- 3-(Trifluoromethyl)aniline - Wikipedia. Wikipedia.

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

- Hammett Sigma Constants. Wired Chemist.

- 4-(Trifluoromethyl)aniline - Wikipedia. Wikipedia.

- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. PubChem.

- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. PubChem.

- Potentiometric Titration of an Unknown Weak Acid. Course Hero.

- Hammett substituent constants: Topics by Science.gov. Science.gov.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Aniline | C6H5NH2 | CID 6115 - PubChem. PubChem.

- 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem. PubChem.

- Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. MDPI.

- Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate.

- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.

- Anilines as Nucleophiles - Semantic Scholar. Semantic Scholar.

- Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate.

- Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. ResearchGate.

- Selection of Hammett constant σ + values for selected func- tional.... ResearchGate.

Sources

- 1. global.oup.com [global.oup.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. researchgate.net [researchgate.net]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. Hammett Sigma Constants* [wiredchemist.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Anilines as Nucleophiles | Semantic Scholar [semanticscholar.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. asdlib.org [asdlib.org]

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-3,5-bis(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-3,5-bis(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a rigid set of instructions. Instead, it offers a logical, field-proven workflow that integrates spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide synthesizes predictive methodologies with established analytical practices to provide a robust strategy for the definitive identification and characterization of this complex molecule.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine of significant interest in medicinal and materials chemistry. The presence of two electron-withdrawing trifluoromethyl groups and a bromine atom on the aniline ring imparts unique electronic properties, influencing its reactivity and potential biological activity. Accurate and unambiguous structural confirmation is a critical prerequisite for its use in any application, ensuring the integrity of downstream research and the safety of resulting products.

This guide outlines a multi-faceted approach to structural elucidation, beginning with fundamental physicochemical characterization and progressing through advanced spectroscopic and chromatographic analyses.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's basic properties is essential for informing the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₆N | [1] |

| Molecular Weight | 308.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 268733-18-2 | [2] |

| Predicted pKa | 1.44 ± 0.10 | [2] |

The structural elucidation workflow is a logical progression of experiments designed to build a complete and verified picture of the molecule's identity and purity.

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential. In the absence of experimentally acquired spectra, predictive algorithms based on extensive spectral databases provide a reliable estimation of the expected chemical shifts and coupling constants.[3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 5.0 | Broad singlet | 2H | -NH₂ | The protons of the amine group are expected to appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[6] |

| ~7.0 - 7.5 | Singlet | 2H | Aromatic Protons (H-2, H-6) | The two aromatic protons are chemically equivalent due to the plane of symmetry through the C-N and C-Br bonds. They are expected to appear as a singlet. The electron-withdrawing effects of the adjacent trifluoromethyl and bromine groups will shift these protons downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~145 - 150 | Singlet | C-1 (-NH₂) | The carbon attached to the electron-donating amine group will be shifted upfield relative to the other substituted carbons. | | ~130 - 135 | Quartet | C-3, C-5 (-CF₃) | These carbons are directly attached to the trifluoromethyl groups and will appear as quartets due to coupling with the three fluorine atoms. They will be significantly deshielded. | | ~120 - 125 | Quartet | -CF₃ | The carbon of the trifluoromethyl group will show a strong quartet with a large C-F coupling constant. | | ~115 - 120 | Singlet | C-4 (-Br) | The carbon bearing the bromine atom will be deshielded, but less so than the carbons attached to the trifluoromethyl groups. | | ~110 - 115 | Singlet | C-2, C-6 | These two equivalent carbons are attached to hydrogen and will be the most upfield of the aromatic carbons. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the trifluoromethyl groups.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~ -60 to -65 | Singlet | 6F | -CF₃ | The two trifluoromethyl groups are chemically equivalent and are expected to appear as a single sharp singlet. The exact chemical shift is influenced by the electronic environment of the aromatic ring.[7] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for similar aniline derivatives.[6]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

Experiments: Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed to confirm connectivity if needed.

-

Temperature: Standard room temperature is usually sufficient.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern of two peaks of nearly equal intensity, separated by 2 Da (for ⁷⁹Br and ⁸¹Br), will be observed for the molecular ion.[8] This is a key diagnostic feature for bromine-containing compounds. The expected m/z values for the molecular ion will be around 307 and 309.

-

Key Fragmentation Pathways:

-

Loss of a fluorine atom (-19 Da) from a trifluoromethyl group.

-

Loss of a trifluoromethyl radical (-69 Da).

-

Cleavage of the C-Br bond, leading to the loss of a bromine radical (-79 or -81 Da).

-

Fragmentation of the aniline ring.

-

Experimental Protocol for GC-MS

A GC-MS method is well-suited for the analysis of this relatively volatile compound.

-

Sample Preparation:

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Caption: Predicted major fragmentation pathways in the electron ionization mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands

Table 5: Predicted Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1550 - 1600 | Medium-Strong | C=C aromatic ring stretching |

| 1200 - 1350 | Very Strong | C-F stretching (from -CF₃ groups) |

| 1100 - 1200 | Very Strong | C-F stretching (from -CF₃ groups) |

| 800 - 900 | Strong | C-H out-of-plane bending (aromatic) |

| 500 - 600 | Medium | C-Br stretching |

The presence of strong absorption bands in the 1100-1350 cm⁻¹ region is a key indicator of the trifluoromethyl groups.[10]

Experimental Protocol for FT-IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Instrument: A standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of the compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of this compound.

6.1.1. Experimental Protocol for HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]

-

Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is recommended for good peak shape.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: A typical gradient would be to start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm is a common wavelength for aromatic compounds.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.[9]

Potential Impurities

Based on the synthesis of related compounds, potential impurities may include:

-

Isomeric Impurities: Positional isomers of bromo-bis(trifluoromethyl)aniline.

-

Starting Materials: Unreacted 3,5-bis(trifluoromethyl)aniline.

-

Over-brominated Products: Dibromo-bis(trifluoromethyl)aniline.

Definitive Structural Confirmation: Single Crystal X-ray Crystallography

While the combination of spectroscopic and chromatographic techniques provides a very high degree of confidence in the structure, single-crystal X-ray crystallography is the gold standard for unambiguous structural determination. Although no crystal structure for the parent aniline is publicly available, a derivative has been characterized, demonstrating the feasibility of this technique for this class of compounds.[11]

Protocol Outline for X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexanes, ethanol/water).

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from fundamental property assessment to advanced spectroscopic and chromatographic analyses—researchers can achieve an unambiguous and comprehensive characterization of this important molecule. The integration of predictive data with robust experimental protocols provides a powerful and self-validating framework for ensuring the scientific integrity of any research or development involving this compound.

References

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information.

- DiStasio, Jr., R. A., Gigg, J., & Sigman, M. S. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9373–9379.

- SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Wiley.

- ACD/Labs. (n.d.). NMR Prediction.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information.